BenchChemオンラインストアへようこそ!

(E)-L-652343

Dual Inhibition Inflammation COX

Obtain the specific (E)-isomer for COX/5-LO dual inhibition research. Unlike generic NSAIDs or other dual inhibitors, (E)-L-652343's 5-LO activity is configuration-dependent, with a favorable therapeutic index and low ulcerogenicity documented in vivo. Its distinct stereoselective disposition is critical for accurate quantification. Supplied for research use only.

Molecular Formula C22H14F3NO2S2
Molecular Weight 445.5 g/mol
CAS No. 102565-09-3
Cat. No. B1673815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-L-652343
CAS102565-09-3
Synonyms3-hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenylethenyl)benzo(b)thiophene-2-carboxamide
L 652343
L 652343, (Z)-isomer
L-652,343
L-652343
Molecular FormulaC22H14F3NO2S2
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=CNC(=O)C2=C(C3=C(S2)C=CC(=C3)C(F)(F)F)O)C4=CC=CS4
InChIInChI=1S/C22H14F3NO2S2/c23-22(24,25)14-8-9-18-15(11-14)19(27)20(30-18)21(28)26-12-16(17-7-4-10-29-17)13-5-2-1-3-6-13/h1-12,27H,(H,26,28)/b16-12+
InChIKeyMWRHQMNEBAXDOF-FOWTUZBSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(E)-L-652343 (CAS 102565-09-3) for Inflammation Research: A Dual COX/5-LO Inhibitor with a Favorable Therapeutic Index


(E)-L-652343, the (E)-geometric isomer of 3-hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenyl-ethenyl)-benzo(b)thiophene-2-carboxamide, is a small-molecule dual inhibitor of the cyclooxygenase (COX) and 5-lipoxygenase (5-LO) pathways of arachidonic acid metabolism [1]. It inhibits the production of both prostaglandins and leukotrienes in vitro and demonstrates anti-inflammatory, analgesic, and antipyretic activity in multiple preclinical models [1]. The compound is supplied for research use only and is not approved for human therapeutic application.

Why Generic Substitution Fails for (E)-L-652343 in Preclinical Inflammation Studies


Selective COX inhibitors (NSAIDs) fail to block the 5-LO pathway, which drives leukotriene-mediated inflammation, while many dual inhibitors exhibit poor gastrointestinal safety or limited in vivo 5-LO efficacy [1][2]. (E)-L-652343 addresses this gap through a favorable therapeutic index relative to standard NSAIDs, yet its 5-LO inhibitory activity is highly dependent on the (E)-isomer configuration and is not recapitulated in whole blood, distinguishing it from other dual inhibitors [1][3]. Substituting a generic dual inhibitor or a simple NSAID will not reproduce the specific activity profile documented for (E)-L-652343.

Quantitative Differentiation of (E)-L-652343 Against In-Class and Alternative Inhibitors


Dual COX/5-LO Inhibition: A Mechanistic Distinction from NSAIDs

(E)-L-652343 inhibits both the COX and 5-LO pathways, unlike nonsteroidal anti-inflammatory drugs (NSAIDs) such as indomethacin, piroxicam, and phenylbutazone, which are selective for COX [1]. This dual inhibition is critical for suppressing both prostaglandin- and leukotriene-driven inflammation. In an acute edema model (carrageenan-induced), (E)-L-652343 demonstrated efficacy comparable to indomethacin but with a superior gastrointestinal safety profile [1].

Dual Inhibition Inflammation COX 5-Lipoxygenase

Superior Therapeutic Index Over Classical NSAIDs

In preclinical models of analgesia and inflammation, (E)-L-652343 demonstrated a favorable therapeutic index, defined by the ratio of analgesic/anti-inflammatory efficacy to ulcerogenic potential, that was superior to that of indomethacin, piroxicam, and phenylbutazone [1][2]. Specifically, (E)-L-652343 produced potent analgesia in yeast- and PAF-induced hyperalgesia models while causing 'extremely low' ulcerogenicity and gastric bleeding compared to these reference NSAIDs [1].

Therapeutic Index Gastrointestinal Safety Analgesia Inflammation

In Vitro Potency in Isolated Human PMNs vs. Whole Blood: A Comparative Limitation

(E)-L-652343 inhibits calcimycin-stimulated LTB4 production in isolated human polymorphonuclear leukocytes (PMNs) with an IC50 of 1.4 μM, but it is completely inactive in human whole blood [1]. This contrasts with dual inhibitors like licofelone and tepoxalin, which retain activity in more complex biological matrices. Licofelone, for example, blocks 5-LO product synthesis in Ca²⁺-ionophore-activated PMNLs with an IC50 of 1.7 μM but also shows whole-blood activity, while tepoxalin inhibits 5-LO with an IC50 of 0.15 μM in RBL-1 cell lysates [2].

LTB4 Human PMNs Whole Blood IC50

Differential In Vivo Pathway Selectivity: COX Inhibition but Not 5-LO in Human Skin

In a clinical study of psoriatic patients, oral administration of (E)-L-652343 (500 mg + 250 mg, 12 h apart) significantly reduced exudate levels of the COX products PGE₂ and PGD₂ at 4 and 24 hours, confirming in vivo COX inhibition. However, LTB4 levels were unaffected, indicating a lack of in vivo 5-LO inhibition in human skin [1]. This functional COX selectivity in vivo is a key differentiator from dual inhibitors that demonstrate robust 5-LO inhibition in human tissues, such as licofelone and certain experimental compounds.

In Vivo COX 5-LO Human Skin Psoriasis

Stereoselective Disposition: (E)-Isomer as the Pharmacologically Defined Species

(E)-L-652343 and its (Z)-isomer exhibit stereoselective disposition in dogs and undergo photochemical interconversion [1]. The (E)-isomer (CAS 102565-09-3) is the pharmacologically characterized species in all published preclinical studies, whereas the (Z)-isomer (CAS 102565-10-6) has a distinct pharmacokinetic profile and no independent pharmacological validation [2]. This stereochemical distinction is critical because the two isomers cannot be assumed to have equivalent activity or systemic exposure.

Stereoisomerism Pharmacokinetics E-isomer Z-isomer

Defined Research Applications for (E)-L-652343 Based on Quantitative Differentiation


In Vitro Studies of Dual Eicosanoid Pathway Inhibition in Isolated Human Leukocytes

Use (E)-L-652343 at concentrations around its IC50 (1.4 μM) to inhibit LTB4 production in isolated human polymorphonuclear leukocytes stimulated with calcimycin . This model leverages the compound's demonstrated in vitro 5-LO inhibitory activity, which is not observed in whole blood or human skin in vivo [1][2].

Preclinical Analgesia and Inflammation Models Requiring a Superior Gastrointestinal Safety Profile

Employ (E)-L-652343 in rodent models of yeast- or PAF-induced hyperalgesia and carrageenan-induced edema where a favorable therapeutic index relative to indomethacin, piroxicam, and phenylbutazone has been documented [3]. The compound's low ulcerogenicity makes it suitable for chronic dosing studies where gastric toxicity is a concern.

Investigating COX-Dependent Inflammation in Human Skin Ex Vivo or In Vivo

Administer (E)-L-652343 orally or topically in models where COX-derived prostaglandins (PGE₂, PGD₂) are the primary inflammatory drivers. The compound has been shown to reduce these mediators in human psoriatic skin exudates without affecting LTB4, confirming functional in vivo COX inhibition [2].

Stereochemical Reference Standard for Isomer-Specific Pharmacokinetic Studies

Utilize (E)-L-652343 (CAS 102565-09-3) as a reference standard for HPLC assay development and pharmacokinetic studies, as its stereoselective disposition and photochemical interconversion with the (Z)-isomer are well characterized [4]. This ensures accurate quantification and differentiation from the (Z)-isomer in biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-L-652343

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.